molecular formula C20H12F2N2O3 B2973137 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate CAS No. 1209246-23-0

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate

Cat. No.: B2973137
CAS No.: 1209246-23-0
M. Wt: 366.324
InChI Key: SKPQDJUODBFPTJ-UHFFFAOYSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a quinoline core, an oxazole ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Coupling with Quinoline-2-carboxylate: The final step involves coupling the oxazole intermediate with quinoline-2-carboxylate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline or oxazole derivatives.

    Substitution: Formation of substituted quinoline or oxazole derivatives.

Scientific Research Applications

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-4-carboxylate: Similar structure but with a carboxylate group at the 4-position of the quinoline ring.

    [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl isoquinoline-2-carboxylate: Isoquinoline core instead of quinoline.

Uniqueness

The unique combination of the quinoline core, oxazole ring, and difluorophenyl group in [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O3/c21-13-6-7-15(16(22)9-13)19-10-14(24-27-19)11-26-20(25)18-8-5-12-3-1-2-4-17(12)23-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPQDJUODBFPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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